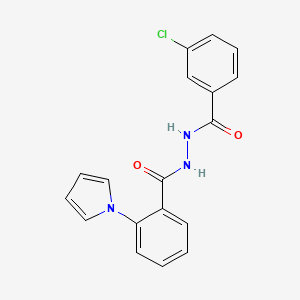
N'-(3-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
Descripción general
Descripción
N'-(3-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a useful research compound. Its molecular formula is C18H14ClN3O2 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Properties
Antibacterial Activity : N'-(3-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide derivatives have been synthesized and evaluated for their antibacterial properties. These compounds show significant activity against a range of bacterial species, demonstrating their potential as antibacterial agents (Al‐Janabi et al., 2020).
Antimycobacterial Screening : Derivatives of this compound have been screened for antimycobacterial activity, particularly against Mycobacterium tuberculosis. Some derivatives show promising results, indicating potential for development into tuberculosis treatments (Nayak et al., 2016).
Antiviral Activity : Studies have also been conducted on the antiviral properties of compounds related to this compound. These studies indicate potential effectiveness against viruses like HAV and HSV-1, suggesting a broad spectrum of antimicrobial activities (Hashem et al., 2007).
Potential in Cancer Research
- Anticancer Agents : Certain derivatives of this compound have shown cytotoxic effects against various cancer cell lines, such as breast cancer cells. This indicates their potential as anticancer agents (Redda et al., 2011).
Synthesis and Structural Studies
- Synthesis and Characterization : Several studies focus on the synthesis and structural characterization of this compound and its derivatives. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and material science (Peleckis et al., 2018).
Propiedades
IUPAC Name |
N'-(3-chlorobenzoyl)-2-pyrrol-1-ylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-7-5-6-13(12-14)17(23)20-21-18(24)15-8-1-2-9-16(15)22-10-3-4-11-22/h1-12H,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDPLYSMYQVRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Cl)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189586 | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoic acid 2-(3-chlorobenzoyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478062-93-0 | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoic acid 2-(3-chlorobenzoyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478062-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoic acid 2-(3-chlorobenzoyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B3140880.png)
![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3140888.png)
![N-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B3140902.png)
![6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3140908.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(4-methoxy-2-methylphenyl)methanimidamide](/img/structure/B3140939.png)

![3-(1H-pyrrol-1-yl)-N'-[2-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide](/img/structure/B3140953.png)
![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B3140955.png)

![N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide](/img/structure/B3140967.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B3140977.png)
![N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3140982.png)
